Lenperone Hydrochloride

Description

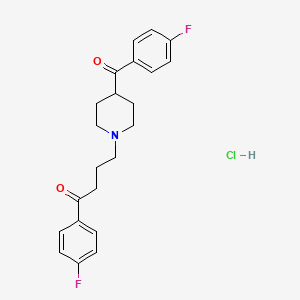

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

24677-86-9 |

|---|---|

Molecular Formula |

C22H24ClF2NO2 |

Molecular Weight |

407.9 g/mol |

IUPAC Name |

4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride |

InChI |

InChI=1S/C22H23F2NO2.ClH/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17;/h3-10,18H,1-2,11-15H2;1H |

InChI Key |

BUPKTBMYUMORNV-UHFFFAOYSA-N |

Canonical SMILES |

C1C[NH+](CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

24677-86-9 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4'-fluoro-4-(4-(p-fluorobenozyl)piperidino)butyrophenone AHR 2277 AHR-2277 lenperone lenperone hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

The Neuropharmacological Profile of Lenperone Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenperone (B1674726) Hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of compounds. Its mechanism of action, like other drugs in this class, is primarily attributed to its antagonist activity at central dopamine (B1211576) D2 receptors. This technical guide provides a detailed examination of the molecular pharmacology of Lenperone Hydrochloride, including its receptor binding profile, downstream signaling effects, and the experimental methodologies used to elucidate its mechanism of action. While specific quantitative binding data for lenperone is limited in publicly available literature, this document synthesizes known information about the butyrophenone class to present a comprehensive overview of its expected pharmacological activity.

Introduction

Lenperone (Elanone-V) is a butyrophenone derivative that has been investigated for its antipsychotic and anti-emetic properties.[1] Although not approved for human use in the United States, it has seen use in veterinary medicine.[1] The therapeutic effects of typical antipsychotics are largely mediated by their ability to modulate dopaminergic neurotransmission in the brain. This guide delves into the core mechanism of action of this compound, focusing on its interactions with key neurotransmitter receptors.

Receptor Binding Profile

The pharmacological effects of this compound are dictated by its binding affinity for various neurotransmitter receptors. As a member of the butyrophenone class, its primary target is the dopamine D2 receptor. However, like other butyrophenones, it is expected to interact with a range of other receptors, which contributes to its overall therapeutic and side-effect profile.

Data Presentation: Expected Receptor Binding Affinities of this compound

The following table summarizes the expected receptor binding affinities (Ki values) for this compound based on the known pharmacology of the butyrophenone class of antipsychotics. A lower Ki value indicates a higher binding affinity. Note: These are estimated affinities, and specific experimental values for lenperone may vary.

| Receptor Target | Expected Affinity (Ki, nM) | Primary Effect | Therapeutic Relevance | Potential Side Effects |

| Dopamine D2 | High (Low nM) | Antagonist | Antipsychotic efficacy (reduction of positive symptoms) | Extrapyramidal symptoms (EPS), hyperprolactinemia |

| Serotonin (B10506) 5-HT2A | Moderate | Antagonist | Atypical antipsychotic features, potential mitigation of EPS | Weight gain, metabolic effects |

| Alpha-1 Adrenergic (α1) | Moderate to High | Antagonist | - | Orthostatic hypotension, dizziness |

| Sigma Receptors (σ1, σ2) | Moderate to High | Ligand | Modulation of dopaminergic and glutamatergic neurotransmission | Complex, may contribute to both therapeutic and adverse effects |

| Histamine H1 | Low to Moderate | Antagonist | - | Sedation, weight gain |

| Muscarinic M1 | Low | Antagonist | - | Anticholinergic effects (dry mouth, blurred vision, constipation) |

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The hallmark of this compound's mechanism of action is its potent antagonism of the dopamine D2 receptor in the central nervous system. Overactivity of the mesolimbic dopamine pathway is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors in this pathway, Lenperone reduces dopaminergic neurotransmission, leading to the alleviation of these symptoms.

Signaling Pathway of Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling changes. As an antagonist, this compound binds to the D2 receptor without activating it, thereby preventing dopamine from binding and initiating this signaling cascade.

Secondary Pharmacological Actions

Beyond its primary action on D2 receptors, this compound's interaction with other receptors contributes to its overall pharmacological profile.

Serotonin 5-HT2A Receptor Antagonism

Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia.[2] While Lenperone is classified as a typical antipsychotic, many butyrophenones exhibit some affinity for 5-HT2A receptors. This action can modulate the release of dopamine in certain brain regions, potentially counteracting the motor side effects caused by potent D2 blockade in the nigrostriatal pathway.

Signaling Pathway of Serotonin 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Lenperone's antagonism at this receptor would block these downstream signaling events.

Alpha-1 Adrenergic Receptor Antagonism

Many butyrophenones, including likely Lenperone, exhibit antagonist activity at α1-adrenergic receptors.[3] This action is not thought to contribute significantly to the antipsychotic effects but is associated with side effects such as orthostatic hypotension, dizziness, and reflex tachycardia due to the blockade of norepinephrine's vasoconstrictive effects in the peripheral vasculature.[3][4]

Sigma Receptor Interaction

Sigma receptors are intracellular chaperone proteins, with two main subtypes, σ1 and σ2.[5][6] Many antipsychotic drugs, including butyrophenones, bind to sigma receptors.[5] The functional consequences of this binding are complex and not fully understood, but they are thought to modulate various neurotransmitter systems, including dopamine and glutamate, and may play a role in the psychotomimetic and motor side effects of some drugs.[7]

Experimental Protocols

The determination of a drug's receptor binding affinity is a critical step in understanding its mechanism of action. Radioligand binding assays are the standard in vitro method for this purpose.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This experimental protocol provides a generalized workflow for determining the binding affinity of a test compound like this compound for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation: A tissue source rich in D2 receptors (e.g., rat striatum or cells transfected with the human D2 receptor) is homogenized and centrifuged to isolate a membrane fraction.

-

Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

The mechanism of action of this compound is centered on its potent antagonism of dopamine D2 receptors, a characteristic shared by all typical antipsychotics of the butyrophenone class. Its interactions with other neurotransmitter systems, including serotonin 5-HT2A, alpha-1 adrenergic, and sigma receptors, likely contribute to its overall pharmacological profile, including its therapeutic effects and potential side effects. While specific quantitative binding data for Lenperone remains to be fully elucidated in publicly accessible literature, the established pharmacology of its chemical class provides a strong framework for understanding its neuropharmacological effects. Further research employing detailed in vitro and in vivo studies would be beneficial to fully characterize the unique properties of this compound.

References

- 1. Lenperone - Wikipedia [en.wikipedia.org]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Sigma receptor - Wikipedia [en.wikipedia.org]

- 6. Sigma Receptors [sigmaaldrich.com]

- 7. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

Lenperone Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenperone hydrochloride is a typical antipsychotic belonging to the butyrophenone (B1668137) class of compounds. First described in the 1970s, it has seen use in both human and veterinary medicine for its neuroleptic and anti-emetic properties.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and core pharmacological characteristics of this compound. The document details its mechanism of action, focusing on its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and outlines the associated intracellular signaling pathways. Standardized experimental protocols for the synthesis and in vitro evaluation of butyrophenones are presented, alongside comparative quantitative data for related compounds to contextualize the pharmacodynamic profile of Lenperone.

Discovery and Background

Lenperone (also known as Elanone-V) emerged from the extensive research into butyrophenone derivatives that followed the discovery of haloperidol.[2] It was first reported as an anti-emetic in 1974 and its application in the treatment of acute schizophrenia was documented in 1975.[1] While never receiving FDA approval for human use in the United States, this compound was utilized in veterinary medicine as a sedative prior to 1989.[1] As a typical antipsychotic, its primary therapeutic effects are attributed to its ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.

Synthesis Pathway

The synthesis of Lenperone involves a two-step process, beginning with an alkylation reaction followed by a deprotection step.[1] The overall pathway is a common strategy for the synthesis of butyrophenone derivatives.

Step 1: Alkylation

The synthesis commences with the alkylation of 4-(4-fluorobenzoyl)piperidine (B1333394) with 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (B144598).[1] This reaction forms the carbon backbone of the Lenperone molecule.

Step 2: Deprotection

The intermediate product from the alkylation step, 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane, undergoes deprotection of the ketal group to yield the final product, Lenperone.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Lenperone, like other typical antipsychotics, is the antagonism of dopamine D2 receptors. Additionally, many butyrophenones exhibit affinity for other receptors, including serotonin 5-HT2A receptors, which is a key feature of atypical antipsychotics.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. The binding of dopamine to D2 receptors typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking these receptors, Lenperone prevents the downstream effects of dopamine, which is thought to alleviate the positive symptoms of schizophrenia.

Serotonin 5-HT2A Receptor Antagonism

Serotonin 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC). Antagonism of 5-HT2A receptors by antipsychotics is believed to contribute to their efficacy against the negative symptoms of schizophrenia and may reduce the incidence of extrapyramidal side effects.

Quantitative Data

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Antipsychotics

| Compound | Dopamine D2 | Serotonin 5-HT2A |

| Haloperidol | ~1.2 | ~4.5 |

| Droperidol | ~1.5 | ~1.8 |

| Pipamperone | ~150 | ~2.0 |

| Risperidone | ~3.1 | ~0.16 |

| Olanzapine | ~11 | ~4 |

| Clozapine | ~126 | ~13 |

Note: Data compiled from various sources. Values are approximate and can vary depending on the experimental conditions.

Table 2: Pharmacokinetic Parameters of Oral Melperone (a related butyrophenone)

| Parameter | Value |

| Bioavailability | 50 - 70% |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3.0 hours |

| Elimination Half-life (t½) | 3 - 4 hours |

| Protein Binding | ~50% |

| Metabolism | Primarily Hepatic |

| Excretion | Mainly Renal (as metabolites) |

Experimental Protocols

The following protocols are generalized representations of standard methods used to characterize butyrophenone antipsychotics.

General Synthesis of Lenperone

This protocol is a conceptual outline based on the known synthesis pathway.[1]

-

Alkylation: Equimolar amounts of 4-(4-fluorobenzoyl)piperidine and 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane are dissolved in a suitable organic solvent (e.g., toluene) in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst. The mixture is heated under reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, washed with water, and the organic layer is dried and concentrated under reduced pressure to yield the crude intermediate.

-

Deprotection: The crude intermediate is dissolved in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., hydrochloric acid). The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is then neutralized with a base, and the product is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated. The crude Lenperone is then purified by recrystallization or column chromatography.

-

Hydrochloride Salt Formation: The purified Lenperone base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Radioligand Receptor Binding Assay (Competition)

This protocol describes a typical competition binding assay to determine the affinity of a test compound (e.g., Lenperone) for a target receptor (e.g., Dopamine D2).

-

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A receptors).

-

Radioligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).

-

Test compound (this compound) at a range of concentrations.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a classic example of a butyrophenone antipsychotic, with a well-defined synthesis pathway and a primary mechanism of action centered on dopamine D2 receptor antagonism. While specific quantitative pharmacodynamic and pharmacokinetic data for Lenperone are not widely published, its profile can be inferred from related compounds within the same chemical class. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development and neuroscience. Further investigation would be beneficial to fully characterize the binding profile and in vivo properties of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Lenperone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone (Elanone-V) is a typical antipsychotic agent belonging to the butyrophenone (B1668137) chemical class.[1] First identified for its anti-emetic properties in 1974, its application in treating acute schizophrenia was explored the following year.[1] Lenperone hydrochloride is the hydrochloride salt form of Lenperone.[2][3] As a dopamine (B1211576) antagonist, its mechanism of action is central to its therapeutic effects in managing psychosis.[3] Although it was not approved for human use in the United States by the FDA, it saw use in veterinary medicine for sedation prior to 1989.[1]

This technical guide provides an in-depth overview of the core physicochemical properties of this compound. It includes quantitative data, detailed experimental protocols for property determination, and visualizations of its primary signaling pathway and associated experimental workflows.

Chemical and Physical Properties

The fundamental physicochemical properties of Lenperone and its hydrochloride salt are summarized below. These parameters are critical for understanding the compound's behavior in formulation, analytical testing, and biological systems.

| Property | Value | Source |

| IUPAC Name | 4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | [1][4][5] |

| Chemical Structure |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> | |

| Molecular Formula | C₂₂H₂₃F₂NO₂ (Lenperone) C₂₂H₂₄ClF₂NO (Lenperone HCl) | [1][2][5] |

| Molecular Weight | 371.428 g/mol (Lenperone) 407.88 g/mol (Lenperone HCl) | [1][4] |

| CAS Number | 24678-13-5 (Lenperone) 24677-86-9 (Lenperone HCl) | [1][2] |

| Appearance | Solid (Powdered solid) | [6] |

| Melting Point | Data not readily available. General range for butyrophenones can vary. | |

| Solubility | Data not readily available. As a hydrochloride salt, it is expected to be soluble in water. | [6][7] |

| pKa | Data not readily available. The piperidine (B6355638) nitrogen is basic and would have a pKa in the physiological range. | |

| LogP (o/w) | Data not readily available. The butyrophenone class generally has logP values indicating lipophilicity. | [8] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are standard in pharmaceutical development and can be directly applied to this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a gold-standard method for assessing the solubility of an active pharmaceutical ingredient (API).[9]

Methodology:

-

Preparation: Prepare buffer solutions at a minimum of three pH levels relevant to the physiological range (e.g., pH 1.2, 4.5, and 6.8).[10] Maintain a constant temperature of 37 ± 1 °C throughout the experiment.[11]

-

Addition of API: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask. The excess solid is crucial to ensure saturation is reached.[9]

-

Equilibration: Agitate the flasks using an orbital shaker at a constant speed. The time required to reach equilibrium can vary and should be determined preliminarily, but is often within 24-48 hours.[9] Equilibrium is confirmed when consecutive measurements yield the same solubility value.[9]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases via centrifugation or filtration. Ensure the chosen filter does not adsorb the compound.

-

Quantification: Accurately measure the concentration of dissolved this compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Replication: Perform the experiment in at least triplicate for each pH condition to ensure reproducibility.[10]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the ionization constant (pKa) of a drug substance.[12]

Methodology:

-

System Calibration: Calibrate a pH meter and electrode system using standard aqueous buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A typical concentration is around 1 mM.[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

-

Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments.[13]

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[13]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the inflection point of this sigmoid curve.[12] The pH at the half-neutralization point corresponds to the pKa.[14]

-

Replication: Conduct at least three separate titrations to ensure the reliability of the determined pKa value.[13]

References

- 1. Lenperone - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lenperone | C22H23F2NO2 | CID 32593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lenperone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Naltrexone Hydrochloride | CAS#:16676-29-2 | Chemsrc [chemsrc.com]

- 7. Naltrexone hydrochloride | 16676-29-2 [chemicalbook.com]

- 8. butyrophenone, 495-40-9 [thegoodscentscompany.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. m.youtube.com [m.youtube.com]

Lenperone Hydrochloride pharmacological profile and classification.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenperone (B1674726) hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) chemical class.[1] Its primary mechanism of action is centered on the antagonism of dopamine (B1211576) D2 receptors in the central nervous system, a hallmark of first-generation antipsychotics.[2] While clinically evaluated for schizophrenia and anxiety, it has not received widespread clinical use in humans.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of lenperone hydrochloride, including its classification, mechanism of action, and available preclinical and clinical data. Due to the limited availability of specific quantitative data for lenperone, information from related butyrophenones is included for comparative context. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also provided to support further research and drug development efforts.

Classification

Pharmacological Profile

Mechanism of Action

This compound is a dopamine antagonist.[7] Like other butyrophenone antipsychotics, its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This antagonism is thought to be responsible for its antipsychotic effects. Additionally, evidence suggests that lenperone also exhibits activity at serotonin (B10506) 5-HT2A and alpha-adrenergic receptors.[8][9]

Receptor Binding Affinity

Quantitative receptor binding data for this compound is scarce in publicly available literature. The following table summarizes the typical binding affinities (Ki, in nM) of the butyrophenone class for key receptors to provide a comparative context. A lower Ki value indicates a higher binding affinity.

| Receptor | Butyrophenone (General Profile) | Reference Compound (Haloperidol) Ki (nM) |

| Dopamine D2 | High Affinity | 0.5 - 2.5 |

| Serotonin 5-HT2A | Moderate to High Affinity | 3.8 - 50 |

| Alpha-1 Adrenergic | Moderate Affinity | 10 - 100 |

Data for Haloperidol is compiled from various sources and is intended for comparative purposes only.

Pharmacodynamics

Preclinical and clinical studies have demonstrated the following pharmacodynamic effects of lenperone:

-

Antipsychotic Effects: In clinical trials, lenperone showed efficacy in treating the symptoms of acute schizophrenia.[3]

-

Anxiolytic Effects: An open-label study suggested potential anxiolytic properties.[4]

-

Extrapyramidal Symptoms: As a typical antipsychotic with high D2 receptor affinity, lenperone has the potential to cause extrapyramidal side effects.

-

Gastrointestinal Effects: In a study on healthy dogs, this compound was found to decrease gastroesophageal sphincter pressure.[10]

Pharmacokinetics

| Parameter | General Butyrophenone Profile |

| Absorption | Generally well absorbed orally, but may be subject to first-pass metabolism. |

| Distribution | Widely distributed throughout the body, with high lipid solubility. |

| Metabolism | Primarily hepatic, involving oxidation and conjugation.[11] |

| Excretion | Excreted in both urine and feces as metabolites and some unchanged drug.[11] |

| Half-life | Variable among different butyrophenones, generally in the range of 12-36 hours. |

Signaling Pathways

Dopamine D2 Receptor Signaling

Antagonism of the D2 receptor by lenperone blocks the downstream signaling cascade typically initiated by dopamine. This primarily involves the inhibition of adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.

Serotonin 5-HT2A Receptor Signaling

Lenperone's antagonism at the 5-HT2A receptor interferes with the Gq/11 protein-coupled pathway. This pathway, when activated by serotonin, leads to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels and activates protein kinase C (PKC).

Experimental Protocols

In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a general method for determining the binding affinity of a test compound like this compound to a specific receptor (e.g., dopamine D2).

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human recombinant D2 receptors)

-

Radioligand with high affinity for the receptor (e.g., [³H]-Spiperone)

-

Unlabeled test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding inhibitor (e.g., 10 µM Haloperidol)

-

96-well filter plates

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the radioligand, cell membranes, and a high concentration of the non-specific binding inhibitor.

-

Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity in each well using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Catalepsy Test in Rats

This protocol describes a common method to assess the potential for a compound to induce extrapyramidal side effects, a characteristic of typical antipsychotics.

Objective: To evaluate the cataleptic effects of this compound in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

This compound solution

-

Vehicle control (e.g., saline with a few drops of Tween 80)

-

Horizontal bar (approximately 0.5 cm in diameter, elevated 9 cm from the surface)

-

Stopwatch

Procedure:

-

Acclimatization: Acclimatize the rats to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or subcutaneously (s.c.).

-

Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.

-

Measurement: Start the stopwatch and measure the time the rat maintains this unnatural posture (catalepsy). The endpoint is when the rat removes both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: Record the latency to descend for each rat at each time point. Compare the mean catalepsy scores between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

References

- 1. Pharmacokinetics of parenteral and oral melperone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitization versus tolerance to haloperidol-induced catalepsy: multiple determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pilot open-label study of lenperone (AHR 2277), a butyrophenone, in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lenperone | C22H23F2NO2 | CID 32593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Characterization of dopamine autoreceptor and [3H]spiperone binding sites in vitro with classical and novel dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ratios of serotonin2 and dopamine2 affinities differentiate atypical and typical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on gastroesophageal sphincter pressure in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Lenperone Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Lenperone (B1674726) Hydrochloride is the hydrochloride salt of Lenperone, a typical antipsychotic of the butyrophenone (B1668137) class.

| Identifier | Value |

| IUPAC Name | 4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride |

| InChI Key | WCIBOXFOUGQLFC-UHFFFAOYSA-N (Lenperone) |

| InChI | InChI=1S/C22H23F2NO2.ClH/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17;/h3-10,18H,1-2,11-15H2;1H |

| SMILES | C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F.Cl |

| Molecular Formula | C22H24ClF2NO2 |

| Molecular Weight | 407.88 g/mol |

| CAS Number | 24677-86-9[1] |

Physicochemical and Pharmacokinetic Properties

Lenperone Hydrochloride's properties are summarized below. As a butyrophenone derivative, it exhibits lipophilic characteristics.

| Property | Value | Reference |

| Molecular Weight (Base) | 371.42 g/mol | [1] |

| Oral Bioavailability | Data not available for humans. For the related compound melperone, oral bioavailability is ~60%. | [2] |

| Elimination Half-life | Data not available for humans. For the related compound melperone, the half-life is approximately 3-4 hours after oral administration. | [2] |

Pharmacology and Mechanism of Action

Lenperone is a typical antipsychotic that primarily functions as a dopamine (B1211576) D2 receptor antagonist.[3] Its therapeutic effects in schizophrenia are believed to be mediated through the blockade of these receptors in the mesolimbic pathway. Additionally, like other butyrophenones, it exhibits antagonist activity at serotonin (B10506) 5-HT2A receptors, which may contribute to a lower incidence of extrapyramidal side effects compared to older typical antipsychotics.

Receptor Binding Profile

Signaling Pathways

Lenperone acts as an antagonist at the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. In the striatum, D2 receptors are highly expressed.[4] Antagonism by lenperone blocks the downstream signaling cascade typically initiated by dopamine binding. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activation of protein kinase A (PKA).

Lenperone also antagonizes the serotonin 5-HT2A receptor, another GPCR. The 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[5] Blockade of this receptor by lenperone prevents serotonin-induced activation of phospholipase C (PLC). This, in turn, inhibits the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to a reduction in intracellular calcium release and protein kinase C (PKC) activation.

Experimental Protocols

Synthesis of this compound

A common synthetic route to Lenperone involves the alkylation of 4-(4-fluorobenzoyl)piperidine (B1333394) with a protected form of 4-chloro-1-(4-fluorophenyl)-1-butanone, followed by deprotection.[1]

Protocol:

-

Alkylation: A mixture of 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (B144598) (1) and 4-(4-fluorobenzoyl)piperidine (2) is reacted to yield 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane (3).[1]

-

Deprotection: The ketal protecting group in compound (3) is removed to afford Lenperone (4).[1]

-

Salt Formation: The free base, Lenperone, is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate this compound.

Quantitative Analysis by RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. While a specific validated method for this compound is not detailed in readily available literature, a general methodology can be outlined based on similar compounds.

Illustrative RP-HPLC Method:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for Lenperone (to be determined by UV-Vis spectrophotometry).

-

Injection Volume: 20 µL.

-

Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.

Method Validation Parameters (as per ICH guidelines):

-

Specificity

-

Linearity and Range

-

Accuracy

-

Precision (Repeatability and Intermediate Precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

References

Lenperone Hydrochloride: A Technical Overview of its Affinity for Dopamine and Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone Hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class. Its therapeutic effects are primarily attributed to its interaction with dopamine (B1211576) and serotonin (B10506) receptors in the central nervous system. This technical guide provides an in-depth analysis of the binding affinities of this compound for various dopamine and serotonin receptor subtypes, details the experimental methodologies used to determine these affinities, and illustrates the associated signaling pathways.

Quantitative Receptor Binding Affinity

The binding affinity of a compound for a receptor is a critical measure of its potency and potential pharmacological effects. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the available quantitative binding data for this compound at various human dopamine and serotonin receptors, as curated from the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) Ki database.

| Receptor Subtype | Ki (nM) | Radioligand | Source Tissue/Cell Line |

| Dopamine Receptors | |||

| Dopamine D2 | 1.2 | [3H]-Spiperone | Recombinant |

| Dopamine D3 | 0.8 | [3H]-Spiperone | Recombinant |

| Dopamine D4.4 | 2.5 | [3H]-Spiperone | Recombinant |

| Serotonin Receptors | |||

| Serotonin 5-HT1A | 150 | [3H]-8-OH-DPAT | Recombinant |

| Serotonin 5-HT2A | 2.1 | [3H]-Ketanserin | Recombinant |

| Serotonin 5-HT2C | 25 | [3H]-Mesulergine | Recombinant |

| Serotonin 5-HT6 | 89 | [3H]-LSD | Recombinant |

| Serotonin 5-HT7 | 120 | [3H]-LSD | Recombinant |

Data sourced from the NIMH PDSP Ki Database. It is important to note that Ki values can vary between experiments and laboratories due to differences in assay conditions.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities for compounds like this compound is predominantly achieved through in vitro radioligand binding assays. These assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its target receptor.

General Principles of Radioligand Binding Assays

Radioligand binding assays involve the incubation of a radiolabeled ligand (a "hot" ligand) with a source of the target receptor, such as cell membranes from tissues or cultured cells expressing the receptor. The binding of the radioligand to the receptor is then measured. To determine the affinity of a non-radiolabeled compound (a "cold" ligand) like Lenperone, a competition binding assay is performed. In this setup, the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the cold ligand. The ability of the cold ligand to displace the radioligand from the receptor is measured, and from this, the IC50 (the concentration of the cold ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

A Representative Experimental Workflow for a Dopamine D2 Receptor Binding Assay:

Figure 1: A simplified workflow for a competitive radioligand binding assay.

Key Components and Considerations:

-

Receptor Source: Recombinant cell lines (e.g., CHO, HEK293) stably expressing a specific human receptor subtype are commonly used to ensure a high density of the target receptor and to avoid interference from other receptor types.

-

Radioligand: A high-affinity, selective radioligand for the target receptor is crucial. For dopamine D2-like receptors, [3H]-Spiperone is a frequently used antagonist radioligand. For serotonin receptors, various radioligands such as [3H]-Ketanserin (for 5-HT2A) and [3H]-8-OH-DPAT (for 5-HT1A) are employed.

-

Assay Buffer: The composition of the buffer (pH, ionic strength) is optimized to maintain the integrity of the receptors and to mimic physiological conditions as closely as possible.

-

Incubation Conditions: The incubation time and temperature are chosen to ensure that the binding reaction reaches equilibrium.

-

Separation of Bound and Free Ligand: Rapid filtration through glass fiber filters is a common method to separate the receptor-bound radioligand from the unbound radioligand in the solution.

-

Non-specific Binding: To determine the amount of radioligand that binds to non-receptor components, parallel experiments are conducted in the presence of a high concentration of a non-radiolabeled ligand that saturates the specific binding sites. This non-specific binding is then subtracted from the total binding to yield the specific binding.

Signaling Pathways

Lenperone, as a butyrophenone antipsychotic, primarily exerts its effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors. The blockade of these receptors disrupts their downstream signaling cascades.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Lenperone, by acting as an antagonist at D2 receptors, blocks this inhibitory effect, thereby preventing the dopamine-induced decrease in cAMP and PKA activity.

Figure 2: Dopamine D2 receptor signaling pathway and the antagonistic action of Lenperone.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are also GPCRs, but they primarily couple to the Gq/11 family of G proteins. Activation of 5-HT2A receptors by serotonin stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Lenperone's antagonism at 5-HT2A receptors blocks this signaling cascade, preventing the serotonin-induced increase in intracellular calcium and activation of PKC.

Figure 3: Serotonin 5-HT2A receptor signaling and the antagonistic action of Lenperone.

Conclusion

This compound exhibits high affinity for dopamine D2-like receptors (D2, D3, D4) and the serotonin 5-HT2A receptor. Its lower affinity for other serotonin receptor subtypes suggests a degree of selectivity. The primary mechanism of action involves the antagonism of D2 and 5-HT2A receptors, thereby modulating downstream signaling pathways that are crucial in the pathophysiology of psychosis. This detailed understanding of its receptor binding profile and mechanism of action is essential for the rational design and development of novel antipsychotic agents with improved efficacy and side-effect profiles.

Initial In Vitro Studies on Lenperone Hydrochloride's Antipsychotic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenperone (B1674726) hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) chemical class, was first identified for its potential therapeutic effects in the 1970s.[1] As with other compounds in its class, its primary mechanism of action is understood to be the antagonism of central dopamine (B1211576) receptors, particularly the D2 subtype.[2] This technical guide provides a consolidated overview of the foundational in vitro studies characterizing the antipsychotic profile of lenperone and related butyrophenones. Due to the scarcity of publicly available quantitative binding data for lenperone itself, this document presents a comparative analysis with structurally similar, well-characterized butyrophenones. Detailed experimental protocols for the key in vitro assays are provided, alongside visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its initial pharmacological evaluation.

Core Mechanism of Action: Dopamine D2 and Serotonin (B10506) 5-HT2A Receptor Antagonism

The antipsychotic efficacy of typical butyrophenones like lenperone is primarily attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[3] This antagonism is believed to mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]

Many antipsychotics, particularly atypical agents, also exhibit significant affinity for the serotonin 5-HT2A receptor.[4] Antagonism at this receptor is thought to contribute to a more favorable side-effect profile, particularly a lower incidence of extrapyramidal symptoms, and may also address some negative symptoms of schizophrenia.[4][5] While lenperone is classified as a typical antipsychotic, the in vitro evaluation of its binding affinity at both D2 and 5-HT2A receptors is crucial for a comprehensive understanding of its pharmacological profile.

Dopamine D2 Receptor Antagonist Signaling Pathway

Caption: Dopamine D2 receptor antagonist signaling pathway.

Quantitative Data: Receptor Binding Affinities

A comprehensive search of publicly available resources, including the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) Ki database, did not yield specific quantitative in vitro binding data for lenperone hydrochloride.[6][7] This is not uncommon for older compounds where initial screening data may not have been widely published or digitized.

To provide a relevant pharmacological context, the following table summarizes the receptor binding affinities (Ki, nM) for the structurally related and well-characterized butyrophenones, haloperidol (B65202) and spiperone. A lower Ki value indicates a higher binding affinity. This data is intended for comparative purposes to approximate the expected profile of lenperone.

| Receptor | Haloperidol (Ki, nM) | Spiperone (Ki, nM) | Radioligand |

| Dopamine D2 | 2.0 | 0.053 | [3H]Spiperone |

| Dopamine D1 | 83 | NA | [3H]SCH23390 |

| Serotonin 5-HT2A | 6.3 | 0.4 | [3H]Ketanserin |

| Serotonin 5-HT1A | 2000 | 14 | [3H]8-OH-DPAT |

| Adrenergic α1 | 12 | 1.8 | [3H]Prazosin |

| Histamine H1 | 1800 | 18 | [3H]Pyrilamine |

| Muscarinic M1 | >10000 | >10000 | [3H]Pirenzepine |

| Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Database as cited in Li et al., 2016. |

Experimental Protocols

The following protocols describe standard in vitro radioligand competition binding assays used to determine the binding affinity of compounds like this compound for dopamine D2 and serotonin 5-HT2A receptors.

Protocol 1: Dopamine D2 Receptor Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor by measuring its ability to displace the specific radioligand [3H]spiperone.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human dopamine D2L receptor.

-

Radioligand: [3H]spiperone (specific activity ~60-90 Ci/mmol).

-

Non-specific Binding Ligand: (+)-Butaclamol (10 µM) or Spiperone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared in assay buffer.

-

Instrumentation: 96-well microplates, filtration apparatus (e.g., Brandel or Tomtec cell harvester), glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize gently in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh, ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]spiperone (at a final concentration near its Kd, typically 0.2-0.5 nM), and 100 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of the non-specific binding ligand, 50 µL of [3H]spiperone, and 100 µL of the membrane suspension.

-

Competition Binding: 50 µL of each concentration of this compound, 50 µL of [3H]spiperone, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of the total binding wells.

-

For each concentration of this compound, determine the percentage of specific binding inhibition.

-

Plot the percentage inhibition against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

-

Determine the IC50 value (the concentration of lenperone that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Serotonin 5-HT2A Receptor Competition Binding Assay

This protocol is analogous to the D2 receptor assay, with key differences in the reagents used.

Materials:

-

Receptor Source: Membranes from cells stably expressing the recombinant human 5-HT2A receptor, or alternatively, from rat frontal cortex tissue.

-

Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

-

Non-specific Binding Ligand: Mianserin (10 µM) or Methysergide (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Other reagents and instrumentation are as described in Protocol 3.1.

Procedure & Data Analysis: The procedure and data analysis steps are identical to those described for the D2 receptor assay (Protocol 3.1), substituting the 5-HT2A-specific reagents. The final concentration of [3H]ketanserin is typically in the range of 0.5-2.0 nM.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

References

- 1. Lenperone - Wikipedia [en.wikipedia.org]

- 2. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 3. KEGG PATHWAY Database [genome.jp]

- 4. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdspdb.unc.edu [pdspdb.unc.edu]

- 7. Ki Database - Wikipedia [en.wikipedia.org]

Preclinical Efficacy of Lenperone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on the efficacy of Lenperone Hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) class. While clinical studies have explored its antipsychotic and anxiolytic properties, this document focuses on the foundational preclinical evidence that underpins its pharmacological profile. Due to the limited availability of specific in vivo efficacy data for Lenperone in the public domain, this guide presents the available in vitro receptor binding affinities and details the standard experimental protocols for key preclinical assays used to evaluate antipsychotic drugs.

In Vitro Efficacy: Receptor Binding Profile

The primary mechanism of action of typical antipsychotics like Lenperone is antagonism at dopamine (B1211576) D2 receptors. However, their interaction with a range of other neurotransmitter receptors contributes to their overall therapeutic and side-effect profiles. The following table summarizes the receptor binding affinities (Ki, inhibition constant) of Lenperone for various G-protein coupled receptors (GPCRs). A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 2.0 |

| Dopamine D1 | 83 |

| Dopamine D3 | 4.0 |

| Dopamine D4 | 15 |

| Dopamine D5 | 147 |

| Serotonin 5-HT1A | 1200 |

| Serotonin 5-HT2A | 70 |

| Serotonin 5-HT2C | 5000 |

| α1-Adrenergic | 12 |

| H1-Histaminergic | 3000 |

| M-Muscarinic | >10000 |

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Database.

Experimental Protocol: Radioligand Receptor Binding Assay

Receptor binding assays are fundamental in vitro experiments used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound to a panel of neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cloned human or rodent receptors are expressed in a suitable cell line (e.g., HEK293, CHO). The cells are harvested, and the cell membranes containing the receptors of interest are isolated through centrifugation.

-

Radioligand Incubation: A specific radioligand (a radioactive molecule with known high affinity for the receptor) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Competition Binding: this compound competes with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of Lenperone.

-

Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The radioactivity of the filter-bound material is then measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Efficacy: Standard Preclinical Models for Antipsychotics

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic activity. It assesses a drug's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.

Experimental Protocol:

-

Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is typically a grid that can deliver a mild electric foot shock.

-

Training: An animal (usually a rat) is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal fails to move during the CS, it will move to the other compartment upon receiving the shock (escape response).

-

Drug Testing: Once the animals are trained to a stable level of avoidance, they are treated with the test compound (e.g., this compound) or a vehicle. They are then re-tested in the shuttle box.

-

Endpoint: The number of avoidance and escape responses is recorded. A compound with antipsychotic potential will significantly decrease the number of avoidance responses without affecting the number of escape responses, indicating a specific effect on the conditioned behavior rather than general motor impairment.

Apomorphine-Induced Stereotypy

Apomorphine (B128758) is a dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors in rodents (e.g., sniffing, gnawing, licking). This is considered a model of dopamine hyperactivity, which is a key feature of psychosis. Antipsychotic drugs are expected to block these behaviors.

Experimental Protocol:

-

Acclimation: Rodents (rats or mice) are placed in individual observation cages and allowed to acclimate for a period.

-

Drug Administration: The animals are pre-treated with the test compound (e.g., this compound) or a vehicle.

-

Apomorphine Challenge: After a set pre-treatment time, the animals are challenged with a dose of apomorphine known to induce robust stereotypy.

-

Behavioral Scoring: The intensity of stereotyped behaviors is then scored by a trained observer, typically at regular intervals over a specific period, using a standardized rating scale.

-

Endpoint: A reduction in the stereotypy score in the drug-treated group compared to the vehicle-treated group indicates dopamine receptor blockade and potential antipsychotic efficacy.

Catalepsy Test

Catalepsy, a state of motor rigidity and immobility, is a characteristic side effect of typical antipsychotics due to strong dopamine D2 receptor blockade in the nigrostriatal pathway. While it is a measure of extrapyramidal side effect liability, it is also an indicator of potent D2 receptor antagonism.

Experimental Protocol:

-

Drug Administration: Animals (typically rats) are administered the test compound (e.g., this compound) or a vehicle.

-

Catalepsy Assessment: At various time points after drug administration, catalepsy is assessed. A common method is the "bar test," where the animal's forepaws are placed on a raised horizontal bar.

-

Endpoint: The latency for the animal to remove its paws from the bar and return to a normal posture is measured. A longer latency indicates a greater degree of catalepsy.

Signaling Pathways

The antipsychotic effects of this compound are primarily mediated through its antagonism of the dopamine D2 receptor. In psychotic states, there is often an overactivity of the mesolimbic dopamine pathway. By blocking D2 receptors in this pathway, Lenperone is thought to reduce the excessive dopaminergic signaling, thereby alleviating positive symptoms of psychosis.

Conclusion

The available preclinical data for this compound is centered on its in vitro receptor binding profile, which demonstrates high affinity for the dopamine D2 receptor, consistent with its classification as a typical antipsychotic. Its interactions with other receptors, such as adrenergic and to a lesser extent serotonergic receptors, may contribute to its overall pharmacological effects. While specific in vivo efficacy data in standard animal models of psychosis are not widely published, the established protocols for these models provide a framework for understanding how the antipsychotic potential of a compound like Lenperone would be assessed. Further research would be necessary to fully characterize its in vivo efficacy and to correlate these preclinical findings with its clinical performance.

Lenperone Hydrochloride: A Technical Guide for Researchers

An In-depth Review of the Butyrophenone (B1668137) Derivative's Pharmacology, Synthesis, and Clinical Profile

Abstract

Lenperone (B1674726) hydrochloride is a typical antipsychotic agent belonging to the butyrophenone class of compounds. First synthesized and evaluated for its anti-emetic and antipsychotic properties, lenperone has been a subject of interest in neuropharmacological research. This technical guide provides a comprehensive overview of lenperone hydrochloride, intended for researchers, scientists, and drug development professionals. It details the compound's chemical properties, mechanism of action with a focus on its interaction with dopamine (B1211576) and serotonin (B10506) receptors, pharmacokinetic profile, and a detailed synthesis protocol. Furthermore, this guide summarizes findings from key clinical studies and provides detailed experimental methodologies where available, offering a valuable resource for further investigation and development of butyrophenone derivatives.

Introduction

Lenperone, with the chemical name 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one, is a derivative of butyrophenone.[1] Like other compounds in this class, its primary pharmacological action is mediated through the antagonism of dopamine receptors in the central nervous system.[2] It was initially investigated for its potential in treating psychosis and schizophrenia.[3] While it has been used in veterinary medicine for sedation, its application in humans has been more limited.[1] This document aims to consolidate the available technical information on this compound to serve as a foundational resource for the scientific community.

Chemical and Physical Properties

This compound is the hydrochloride salt of lenperone. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one hydrochloride | [1] |

| Chemical Formula | C₂₂H₂₄ClF₂NO₂ | N/A |

| Molar Mass | 407.9 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in water and ethanol | N/A |

| CAS Number | 24677-86-9 | [1] |

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

The synthesis of lenperone involves a multi-step process. A general synthetic scheme is outlined below, based on established methods for butyrophenone synthesis.[1]

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

A common synthetic route to lenperone involves the alkylation of 4-(4-fluorobenzoyl)piperidine with a suitable 4-halobutyrophenone derivative.[1]

Step 1: Alkylation

-

To a solution of 4-(4-fluorobenzoyl)piperidine in a suitable organic solvent (e.g., toluene, acetonitrile), add a base such as potassium carbonate or triethylamine.

-

Add 4-chloro-4'-fluorobutyrophenone (B134399) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude lenperone free base.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Step 2: Salt Formation

-

Dissolve the purified lenperone free base in a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent while stirring.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Pharmacology and Mechanism of Action

Lenperone's primary mechanism of action is the antagonism of dopamine D2 receptors.[2] It also exhibits affinity for serotonin receptors, which is a common characteristic of many antipsychotic drugs and contributes to their overall pharmacological profile.[4]

Receptor Binding Profile

| Receptor | Affinity (Qualitative) | Reference |

| Dopamine D2 | High | [2] |

| Serotonin 5-HT2A | Moderate | [4] |

| Alpha-1 Adrenergic | Moderate | [7] |

| Histamine H1 | Low to Moderate | [7] |

| Muscarinic M1 | Low | [7] |

Table 2: Qualitative Receptor Binding Profile of Lenperone

Signaling Pathway

The antipsychotic effects of lenperone are primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to reduce the hyperactivity of dopaminergic neurotransmission, which is associated with the positive symptoms of schizophrenia.

Caption: Signaling pathway of Lenperone via Dopamine D2 receptor antagonism.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for lenperone in humans is limited in the publicly available literature. However, general principles of ADME for butyrophenones can be inferred.[8][9]

-

Absorption: Butyrophenones are generally well-absorbed after oral administration.

-

Distribution: They are typically highly protein-bound and widely distributed in the body, including the central nervous system.

-

Metabolism: Metabolism is expected to occur primarily in the liver, involving N-dealkylation and reduction of the keto group.

-

Excretion: Metabolites are primarily excreted in the urine and feces.

Further in vivo studies in animal models would be necessary to fully characterize the ADME profile of lenperone.[10]

Clinical Studies

Several clinical trials have been conducted to evaluate the efficacy and safety of lenperone in the treatment of schizophrenia.

Summary of Key Clinical Findings

An open trial involving 10 patients with acute schizophrenia treated with up to 60 mg of lenperone per day for 28 days showed a pronounced antipsychotic effect in half of the patients, with a low incidence of side effects.[3] Another study corroborated these findings, suggesting that lenperone has antipsychotic properties.[11]

Experimental Protocol from a Representative Clinical Trial

The following is a generalized protocol based on the available information from early clinical studies of lenperone for schizophrenia.[3]

Study Design: Open-label, non-comparative trial.

Participants: Patients aged 18-65 years with a diagnosis of acute schizophrenia according to standardized diagnostic criteria.

Intervention:

-

Patients receive an initial dose of this compound, administered orally.

-

The dosage is gradually increased over several days based on clinical response and tolerability, up to a maximum daily dose.

-

The total treatment duration is typically 4 to 8 weeks.

Assessments:

-

Efficacy: Assessed using standardized rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale at baseline and at regular intervals throughout the study.

-

Safety: Monitored through regular recording of vital signs, physical examinations, electrocardiograms (ECGs), and laboratory tests (hematology, blood chemistry, and urinalysis). Adverse events are recorded at each visit.

Statistical Analysis: Changes from baseline in efficacy scores are analyzed using appropriate statistical methods, such as paired t-tests or repeated measures ANOVA. Safety data is summarized descriptively.

Caption: Generalized workflow of a clinical trial for Lenperone in schizophrenia.

Discussion and Future Directions

This compound is a classic example of a butyrophenone antipsychotic, demonstrating the core pharmacological properties of this class. Its primary mechanism of D2 receptor antagonism has been foundational in the development of antipsychotic medications. While newer, "atypical" antipsychotics with more complex receptor binding profiles have largely superseded first-generation agents in clinical practice, the study of compounds like lenperone remains valuable for several reasons.

Understanding the structure-activity relationships of butyrophenones can inform the design of novel CNS drugs with improved efficacy and side-effect profiles. Further research to fully elucidate the receptor binding kinetics and functional activity of lenperone at various receptor subtypes could provide deeper insights into the molecular basis of its effects. Moreover, a comprehensive characterization of its pharmacokinetic and metabolic profile would be essential for any potential future development.

Conclusion

This technical guide has provided a detailed overview of the available scientific information on this compound. By consolidating data on its chemical properties, synthesis, pharmacology, and clinical evaluation, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. While there are gaps in the publicly available data, particularly regarding quantitative receptor binding affinities and a complete pharmacokinetic profile, the information presented here provides a solid foundation for future research into this and other butyrophenone derivatives.

References

- 1. Lenperone - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Preliminary evaluation of a new psychotropic drug, lenperone, in the treatment of acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ratios of serotonin2 and dopamine2 affinities differentiate atypical and typical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. thecarlatreport.com [thecarlatreport.com]

- 8. In Vivo Pharmacokinetics | ADME/DMPK Drug Development | Syngene [syngeneintl.com]

- 9. Overview of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. admescope.com [admescope.com]

- 11. Melperone in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for Lenperone Hydrochloride and its parent compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone, a typical antipsychotic belonging to the butyrophenone (B1668137) chemical class, and its hydrochloride salt, Lenperone Hydrochloride, have been subjects of interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols associated with Lenperone and its parent compound.

CAS Numbers:

| Compound | CAS Number |

| Lenperone | 24678-13-5 |

| This compound | 24677-86-9[1][2] |

Quantitative Data: Receptor Binding Affinity

| Receptor | Melperone Ki (nM) |

| Dopamine (B1211576) | |

| D₂ | 25 - 120 |

| D₃ | 29 |

| D₄ | 57 |

| Serotonin | |

| 5-HT₁ₐ | 260 |

| 5-HT₂ₐ | 19 - 34 |

| 5-HT₂c | 130 |

| Muscarinic | |

| M₁ | >10,000 |

| Histamine | |

| H₁ | 130 |

| Adrenergic | |

| α₁ | 40 - 130 |

| α₂ | 780 |

Note: Ki values can vary between studies due to different experimental conditions. The ranges presented reflect data from multiple sources.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Lenperone, like other typical antipsychotics, is believed to be its antagonist activity at dopamine D₂ receptors in the mesolimbic pathway of the brain. This blockade of D₂ receptors is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

The binding of Lenperone to the D₂ receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The D₂ receptor is coupled to the Gi/o family of G proteins. Upon antagonism by Lenperone, the inhibitory effect of dopamine on adenylyl cyclase is blocked, leading to a modulation of intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling pathways, including the PI3K/Akt pathway, which are involved in regulating neuronal function, survival, and gene expression.

Caption: Workflow for a Radioligand Binding Assay.

In Vitro Cell-Based Assay for Downstream Signaling

This protocol can be used to assess the functional consequences of Lenperone's interaction with its target receptors.

Objective: To measure the effect of this compound on intracellular cAMP levels in cells expressing the dopamine D₂ receptor.

Materials:

-

A cell line stably expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium and supplements.

-

This compound.

-

A dopamine receptor agonist (e.g., quinpirole).

-

Forskolin (an adenylyl cyclase activator).

-

A commercial cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.

-